2'-Phospho-5'-adenylyl sulfate

Descripción general

Descripción

2’-Phospho-5’-adenylyl sulfate is a key intermediate in the formation of sulfate esters of phenols, alcohols, steroids, sulfated polysaccharides, and simple esters such as choline sulfate. This compound is formed from sulfate ion and adenosine triphosphate in a two-step process. It plays a crucial role in the process of sulfur fixation in plants and microorganisms .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2’-Phospho-5’-adenylyl sulfate is synthesized through a two-step enzymatic process. The first step involves the formation of adenosine-5’-phosphosulfate from adenosine triphosphate and sulfate ion, catalyzed by ATP sulfurylase. The second step involves the phosphorylation of adenosine-5’-phosphosulfate to form 2’-Phospho-5’-adenylyl sulfate, catalyzed by APS kinase .

Industrial Production Methods: Industrial production of 2’-Phospho-5’-adenylyl sulfate is challenging due to the instability of the compound and the high cost of synthesis. recent advancements in chemoenzymatic synthesis have improved the efficiency of production. This method involves the use of ATP as a substrate and an ATP regeneration system to increase the conversion efficiency .

Análisis De Reacciones Químicas

Types of Reactions: 2’-Phospho-5’-adenylyl sulfate primarily undergoes sulfation reactions, where it acts as a sulfate donor. These reactions are catalyzed by sulfotransferases and involve the transfer of the sulfate group to various substrates such as phenols, alcohols, and steroids .

Common Reagents and Conditions: The common reagents used in these reactions include adenosine triphosphate, sulfate ion, and specific enzymes such as ATP sulfurylase and APS kinase. The reactions typically occur under physiological conditions, with optimal pH and temperature for enzyme activity .

Major Products: The major products formed from these reactions are sulfated compounds, which include sulfated polysaccharides, sulfated steroids, and sulfated phenols. These products play essential roles in various biological processes .

Aplicaciones Científicas De Investigación

Plant Biology

APS plays a pivotal role in plant sulfur metabolism, influencing growth and stress responses:

- Sulfur Assimilation : APS is integral to the synthesis of cysteine and methionine, amino acids that are precursors to important plant metabolites such as glutathione and secondary metabolites like glucosinolates . The regulation of APS reductase (APR), which reduces APS to sulfite, is critical for maintaining sulfur homeostasis in plants .

- Stress Response : Research indicates that APS contributes to the plant's response to abiotic stresses, such as drought and salinity. By modulating the synthesis of H₂S from APS, plants can enhance their resilience to environmental challenges .

Microbiology

In microbial systems, APS serves as a target for antifungal drug development:

- Fungal Pathogenesis : Studies on Cryptococcus neoformans demonstrate that Met14, an APS kinase, is essential for synthesizing cysteine and methionine, which are crucial for virulence factor production . Targeting the sulfate assimilation pathway could lead to novel antifungal therapies that circumvent existing drug resistance issues.

- Sulfate Reduction : APS is involved in dissimilatory sulfate reduction processes in bacteria, where it acts as an electron acceptor. This pathway has implications for bioremediation strategies aimed at detoxifying environments contaminated with heavy metals or organic pollutants .

Biochemical Assays and Biotechnology

APS is widely used in biochemical assays due to its role as a sulfate donor:

- Sulfation Reactions : As a precursor to PAPS, APS is critical in sulfotransferase reactions that modify various substrates, including drugs and hormones. This property makes it valuable in pharmacology for studying drug metabolism and interactions .

- Plant Biotechnology : In genetic engineering applications, manipulating APS levels can enhance the nutritional quality of crops by increasing the content of sulfur-containing compounds. This approach has potential benefits for agricultural productivity and food security .

Case Studies

Mecanismo De Acción

2’-Phospho-5’-adenylyl sulfate exerts its effects through its role as a sulfate donor in sulfation reactions. The compound interacts with sulfotransferases, which catalyze the transfer of the sulfate group to various substrates. This process is essential for the biosynthesis of sulfated molecules, which are involved in numerous biological functions such as cell signaling, detoxification, and structural integrity .

Comparación Con Compuestos Similares

3’-Phospho-5’-adenylyl sulfate: Another key intermediate in sulfation reactions, similar in structure and function to 2’-Phospho-5’-adenylyl sulfate.

5’-Adenylyl sulfate: A precursor in the biosynthesis of 2’-Phospho-5’-adenylyl sulfate, involved in similar biochemical pathways.

Uniqueness: 2’-Phospho-5’-adenylyl sulfate is unique due to its specific role in the sulfation of a wide variety of substrates. Its ability to act as a universal sulfate donor makes it indispensable in the biosynthesis of sulfated compounds, which are critical for various biological processes .

Actividad Biológica

2'-Phospho-5'-adenylyl sulfate (PAPS) is a nucleotide sulfate that plays a crucial role in various biological processes, particularly in the sulfation of biomolecules. It serves as a universal sulfate donor in biological systems, facilitating the transfer of sulfate groups to a variety of substrates, including carbohydrates, proteins, and lipids. This article delves into the biological activity of PAPS, highlighting its mechanisms, applications, and relevant research findings.

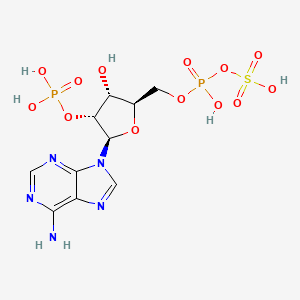

Chemical Structure and Properties

PAPS is characterized by its unique structure, which consists of an adenosine moiety linked to a phosphate group at the 5' position and a sulfate group at the 2' position. Its molecular formula is C10H14N5O10P2S, and it has a molecular weight of approximately 362.3 g/mol. The presence of both phosphate and sulfate groups allows PAPS to participate in diverse biochemical reactions.

Biological Functions

PAPS is primarily involved in the following biological activities:

- Sulfation Reactions : PAPS acts as a sulfate donor in sulfation reactions catalyzed by sulfotransferases. This process is critical for the modification of various biomolecules, influencing their function and activity.

- Regulation of Cellular Processes : Sulfation mediated by PAPS impacts cellular signaling pathways, including those involved in hormone action, cell adhesion, and immune responses.

- Detoxification : PAPS contributes to the detoxification of xenobiotics by facilitating their sulfation, thereby enhancing their solubility and excretion.

The enzymatic activity associated with PAPS is primarily governed by sulfotransferases, which transfer sulfate groups from PAPS to acceptor molecules. This reaction often modulates the biological activity of the target molecule. For instance:

- Hormonal Regulation : Sulfation can alter the bioactivity of hormones such as estrogens and thyroid hormones, impacting their receptor binding and downstream signaling pathways.

- Cell Surface Modifications : Glycosaminoglycans (GAGs), such as heparin and chondroitin sulfate, undergo sulfation through PAPS-mediated reactions, affecting cell-cell interactions and signaling.

Case Studies

- Impact on Cancer Biology : Research has shown that altered sulfation patterns mediated by PAPS are implicated in cancer progression. For example, studies demonstrate that increased sulfation of certain glycoproteins can enhance tumor cell proliferation and metastasis .

- Viral Infections : A study highlighted the role of heparan sulfate (HS) in mediating viral entry into host cells. The sulfation level of HS influenced its binding affinity to viral glycoproteins, illustrating how PAPS-derived sulfates can impact viral pathogenesis .

Data Table: Biological Activities Associated with PAPS

Propiedades

IUPAC Name |

[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methyl sulfo hydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O13P2S/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(27-29(17,18)19)6(16)4(26-10)1-25-30(20,21)28-31(22,23)24/h2-4,6-7,10,16H,1H2,(H,20,21)(H2,11,12,13)(H2,17,18,19)(H,22,23,24)/t4-,6-,7-,10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGNZKKOMSOPYFR-KQYNXXCUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OS(=O)(=O)O)O)OP(=O)(O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OS(=O)(=O)O)O)OP(=O)(O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O13P2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001142401 | |

| Record name | 2′-Adenylic acid, 5′-(dihydrogen phosphate), 5′-anhydride with sulfuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001142401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62230-89-1 | |

| Record name | 2′-Adenylic acid, 5′-(dihydrogen phosphate), 5′-anhydride with sulfuric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62230-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2′-Adenylic acid, 5′-(dihydrogen phosphate), 5′-anhydride with sulfuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001142401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.